![molecular formula C13H13NO4 B11718820 Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718820.png)
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate (CAS: 2006277-85-4) is a heterocyclic compound featuring an isoxazole core substituted with a hydroxyphenylmethyl group at position 3 and an ethyl ester at position 2. Its molecular formula is C₁₃H₁₃NO₄ (MW: 247.25 g/mol). The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, confers rigidity and metabolic stability, making this compound a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization with hydroxylamine . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among isoxazole-4-carboxylate derivatives include substitutions on the phenyl ring, modifications to the ester group, and additional functional groups on the isoxazole core. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance thermal stability and biological activity. For example, compound 5n (4-nitrophenyl) exhibits notable antibacterial properties due to nitro group reactivity .
- Chiral Centers : this compound’s hydroxyphenylmethyl group introduces chirality, which is critical for enantioselective interactions in drug-receptor binding .
Data Tables
Table 1: Physical Properties of Selected Isoxazole-4-carboxylates
Biological Activity
Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate is an isoxazole derivative that has garnered attention for its diverse biological activities, particularly in the realms of anticancer and immunosuppressive properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including data tables and research findings.
1. Synthesis and Structural Characteristics
This compound can be synthesized through the reaction of 5-amino-3-methyl-isoxazole-4-carboxylic acid derivatives with phenolic compounds. The resulting structure features a hydroxymethyl group attached to a phenyl ring, which is critical for its biological activity.
2. Anticancer Activity
Numerous studies have reported the anticancer potential of isoxazole derivatives, including this compound. Key findings include:
- Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). In vitro assays revealed IC50 values indicating potent antiproliferative activity.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting NF-κB signaling, which are crucial for cell survival and proliferation. It has been shown to inhibit tumor necrosis factor (TNFα) production in activated immune cells, further supporting its role as an anticancer agent .
3. Immunosuppressive Properties
This compound exhibits immunosuppressive effects, making it a candidate for therapeutic applications in autoimmune diseases:
- Inhibition of Immune Cell Proliferation : The compound effectively inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) upon stimulation with phytohemagglutinin (PHA) and concanavalin A, suggesting its potential use in managing hyperactive immune responses .
- Caspase Activation : Studies indicated that the compound's immunosuppressive action is linked to increased expression of pro-apoptotic markers such as caspases and Fas, which may lead to the selective elimination of activated immune cells .
4. Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- In one study, the compound was tested alongside other isoxazole derivatives for their anticancer efficacy. It showed superior activity compared to standard chemotherapeutics like doxorubicin, particularly against lung and breast cancer cell lines .
- Another investigation focused on its immunosuppressive properties, revealing that it significantly reduced TNFα levels in human whole blood cultures stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
5. Conclusion
This compound displays promising biological activities, particularly in anticancer and immunosuppressive applications. Its ability to induce apoptosis in cancer cells while suppressing immune cell proliferation positions it as a valuable candidate for further pharmacological development.
6. Future Directions
Future research should focus on:
- Optimizing synthesis methods for higher yields.
- Conducting clinical trials to evaluate its safety and efficacy in humans.
- Investigating the molecular mechanisms underlying its biological activities to enhance therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate?
- Methodological Answer : The compound is synthesized via catalytic asymmetric reduction and cyclization strategies. Key methods include:
- Corey-Bakshi-Shibata (CBS) Reduction : Asymmetric reduction of a ketone intermediate using a chiral catalyst (e.g., oxazaborolidine) in ethanol under reflux, achieving yields of 64–91% .
- Cyclization of Propargylic Derivatives : Utilizing platinum-carbene intermediates or copper(I)/ruthenium(II) catalysts to form the isoxazole core, followed by functionalization .
Table 1: Synthetic Routes and Conditions
Method | Catalyst/Solvent | Yield | Key Steps | Reference |
---|---|---|---|---|
CBS Reduction | Oxazaborolidine, EtOH | 64–91% | Asymmetric reduction of ketone | |
Cyclization | Pt-carbene, THF | ~80% | Propargylic intermediate cyclization |
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, hydroxy group at δ 5.2–5.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond parameters (e.g., C–O bond lengths: 1.42–1.44 Å; dihedral angles: 85–90°) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-HRMS for derivatives with <2 ppm error) .
Table 2: Key Characterization Data
Technique | Application | Example Data | Reference |
---|---|---|---|
¹H NMR | Hydroxy/phenyl group confirmation | δ 7.2–7.5 (aromatic H) | |
X-ray | Stereochemistry determination | Bond lengths: 1.42–1.44 Å (C–O) |
Advanced Research Questions
Q. How can stereochemical conflicts at the hydroxy(phenyl)methyl group be resolved?
- Methodological Answer :
- CBS Reduction : Ensures enantioselective synthesis of the chiral center .
- X-ray Diffraction : Single-crystal analysis unambiguously assigns absolute configuration (e.g., R/S descriptors) .
- Chiral HPLC : Separates diastereomers if racemization occurs during synthesis .
Q. How should researchers address contradictory spectroscopic data during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Compare NMR, X-ray, and IR data to identify impurities or hydration artifacts.
- Recrystallization : Purify the compound using solvents like ethanol/water mixtures to eliminate byproducts .
- Dynamic NMR : Resolve conformational exchange broadening (e.g., hydroxy group rotamers) .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes (e.g., bacterial FabH) using AutoDock Vina .
- Molecular Dynamics (MD) : Analyze stability of ligand-target complexes over 100 ns simulations (e.g., RMSD <2 Å) .
- Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to optimize substituent effects .
Q. How do structural modifications influence pharmacological activity in SAR studies?
- Methodological Answer :
- Nitro/Aryl Substituents : Enhance antibacterial activity (e.g., MIC = 2–8 µg/mL against S. aureus) .
- Electron-Withdrawing Groups : Improve metabolic stability (e.g., trifluoromethyl derivatives show t₁/₂ >4 hrs in vitro) .
Table 3: Structure-Activity Relationship (SAR) Insights
Substituent | Biological Activity | Key Finding | Reference |
---|---|---|---|
4-Nitrophenoxy | Antibacterial | MIC reduction by 50% vs. parent | |
Trifluoromethyl | Metabolic stability | Increased plasma half-life |
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-[hydroxy(phenyl)methyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-13(16)10-8-18-14-11(10)12(15)9-6-4-3-5-7-9/h3-8,12,15H,2H2,1H3 |
InChI Key |
YQVHONBSVNCWQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.